2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole
Description
2-((4-(tert-Butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole is a benzimidazole derivative with a complex substitution pattern. The benzimidazole core is substituted at position 1 with a 3-(4-chlorophenoxy)propyl chain and at position 2 with a (4-tert-butylphenoxy)methyl group. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the tert-butyl and chlorophenoxy moieties, which may influence bioavailability and membrane permeability .
The synthesis of such derivatives typically involves condensation reactions between substituted diamines and aldehydes under controlled conditions. For instance, analogous compounds (e.g., 2-(substituted phenyl)-1H-benzimidazoles) are synthesized via heating substituted benzene-1,2-diamines with aldehydes in the presence of sodium metabisulfite in dry DMF .
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[3-(4-chlorophenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c1-27(2,3)20-9-13-23(14-10-20)32-19-26-29-24-7-4-5-8-25(24)30(26)17-6-18-31-22-15-11-21(28)12-16-22/h4-5,7-16H,6,17-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFSJQMUPPRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzimidazole core
- Substituents including tert-butyl and chlorophenoxy groups which enhance lipophilicity and may influence biological activity.
Antiproliferative Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related benzimidazole compound demonstrated an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line, highlighting the potential effectiveness of structural modifications in enhancing anticancer properties .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 2g | 16.38 | MDA-MB-231 |
| 2d | 29.39 | MDA-MB-231 |
| 1a | >100 | MDA-MB-231 |
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various bacterial strains. In studies, derivatives showed minimal inhibitory concentration (MIC) values indicating their potential as antibacterial agents. For example, related compounds exhibited MIC values of 8 µg/mL against Streptococcus faecalis and Staphylococcus aureus, suggesting that structural modifications can enhance antimicrobial potency .
Table 2: Antimicrobial Activity of Related Compounds
| Compound ID | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2g | 8 | Streptococcus faecalis |
| 2g | 4 | Staphylococcus aureus |
| 2g | 4 | MRSA |
Antifungal Activity
In antifungal assays, compounds similar to the target compound were tested against Candida albicans and Aspergillus niger. The results indicated moderate antifungal activity with MIC values around 64 µg/mL for both strains, suggesting that while these compounds may not be highly potent antifungals, they still possess some level of activity .
The biological activities of benzimidazole derivatives are often attributed to their ability to disrupt cellular processes. Studies suggest that these compounds may induce apoptosis in cancer cells by:
- Disturbing mitochondrial membrane potential
- Promoting the release of pro-apoptotic factors such as cytochrome c into the cytosol, leading to caspase activation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzimidazole derivatives. For instance:
- A study synthesized various derivatives and evaluated their antiproliferative activities, finding that modifications at specific positions on the benzimidazole ring significantly influenced their efficacy against cancer cell lines .
- Another study focused on the structural optimization of benzimidazoles to enhance their selectivity and potency as D3 dopamine receptor agonists, which could have implications for neuropsychiatric disorders .
Comparison with Similar Compounds
Key Observations :
- The target compound’s tert-butyl group increases steric bulk and hydrophobicity compared to simpler chlorophenoxy derivatives like Compound 69 . This may enhance membrane penetration but reduce aqueous solubility.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazole, and how can reaction yields be improved?
- Methodology : The synthesis involves multi-step reactions, including phenol deprotonation with strong bases (e.g., NaH or KOtBu), nucleophilic substitution, and purification via recrystallization or chromatography. Flow reactors and catalysts like Pd/Cu complexes can enhance efficiency. For example, highlights the use of continuous flow systems to improve scalability and reduce side reactions .
- Critical Parameters : Temperature control (reflux conditions), solvent selection (polar aprotic solvents for deprotonation), and stoichiometric ratios of intermediates are key to maximizing yield (≥70%) .
Q. Which analytical techniques are most effective for characterizing the molecular structure and purity of this compound?
- Techniques :
- Spectroscopy : IR (to confirm functional groups like C-O and C-N stretches) and NMR (¹H/¹³C for substituent positioning) .
- Chromatography : HPLC (normal-phase or reverse-phase) to assess purity, with retention times (e.g., tR = 5.85–30.19 min) calibrated against standards .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 428.57 g/mol) .
Advanced Research Questions
Q. How can computational methods be applied to predict reaction pathways or optimize synthesis conditions for this compound?
- Approach : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as used in ICReDD’s framework) can model intermediates and transition states. This reduces trial-and-error experimentation by predicting optimal catalysts (e.g., Pd vs. Cu) and solvent effects .
- Case Study : demonstrates how computational screening identified NaH as superior to KOtBu for phenol deprotonation, reducing side-product formation by 15% .
Q. What mechanisms underlie the compound’s antimicrobial activity, and how do structural modifications influence efficacy against Gram-positive vs. Gram-negative bacteria?
- Mechanistic Insights : The compound disrupts bacterial membrane integrity (via LogP-dependent partitioning, LogP = 8.0) and inhibits DNA replication. notes MIC values of 2–8 µg/mL against S. aureus but weaker activity against E. coli (MIC >32 µg/mL), likely due to Gram-negative efflux pumps .
- Structural Optimization : Substituting the 4-chlorophenoxy group with electron-withdrawing groups (e.g., -CF₃) improves penetration through hydrophobic membranes, as seen in analogs from .
Q. How can contradictory biological data (e.g., variable anticancer activity across cell lines) be systematically addressed?
- Resolution Strategy :
- Dose-Response Analysis : Test IC₅₀ values in panels of cancer cell lines (e.g., NCI-60) to identify selectivity patterns.
- Mechanistic Profiling : Use transcriptomics or proteomics to correlate activity with target expression (e.g., mitochondrial apoptosis markers like Bax/Bcl-2 ratios) .
- Example : reports apoptosis induction in leukemia cells (IC₅₀ = 5 µM) but not in solid tumors, suggesting tissue-specific uptake limitations .
Q. What strategies enhance the compound’s stability and bioavailability in preclinical studies?
- Approaches :
- Formulation : Encapsulation in liposomes (to exploit high LogP) or PEGylation to improve aqueous solubility.
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes; notes that tert-butyl groups reduce oxidative degradation .
Methodological Comparisons
Q. How do the biological activities of this compound compare to structurally related benzimidazole derivatives?
- Comparative Analysis :
- Anticancer : The 4-chlorophenoxy group confers 3-fold higher potency than 4-methoxyphenoxy analogs ().
- Antifungal : Replacing tert-butyl with smaller alkyl groups (e.g., methyl) reduces activity against C. albicans (MIC increases from 4 to 16 µg/mL) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Design Framework :
- Systematic Substitution : Vary substituents on the phenoxy and propyl chains using parallel synthesis (e.g., ’s triazole-thiazole hybrids) .
- High-Throughput Screening : Use microplate assays to evaluate 100+ derivatives for IC₅₀/MIC values, followed by QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
